N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo-pyrazine derivative characterized by a fused bicyclic pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide side chain at position 3. The acetamide moiety is further functionalized with a 3,4-dimethylphenyl group, which contributes to steric bulk and electron-donating properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-9-18(12-16(15)2)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVJGUKBQPOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may act as an inhibitor of specific kinases involved in cancer progression. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as a FLT3 kinase inhibitor, which is relevant in treating acute myeloid leukemia (AML) and other malignancies. The compound showed promising results in inhibiting cell proliferation in vitro against various cancer cell lines.
Case Study: FLT3 Kinase Inhibition
- Objective: Evaluate the inhibitory effects on FLT3 kinase.
- Method: In vitro assays measuring kinase activity.
- Results: The compound exhibited significant inhibition of FLT3 activity, suggesting potential as an anticancer agent.
Antibacterial Properties
The antibacterial activity of this compound has been investigated against several bacterial strains. A study published in the European Journal of Medicinal Chemistry reported moderate antibacterial effects against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study: Antibacterial Evaluation
- Objective: Assess antibacterial efficacy against various strains.
- Method: Disk diffusion method and minimum inhibitory concentration (MIC) assays.
- Results: Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.
Summary of Findings
| Application | Activity Type | Key Findings | Reference |
|---|---|---|---|
| Anticancer | FLT3 Inhibition | Significant inhibition in vitro | Bioorganic & Medicinal Chemistry Letters |
| Antibacterial | Gram-positive | Moderate activity against Staphylococcus aureus | European Journal of Medicinal Chemistry |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrazine core contains electrophilic positions susceptible to nucleophilic attack. For example, the C-4 oxo group and adjacent nitrogen atoms facilitate substitution reactions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Amide hydrolysis | Acidic (HCl) or basic (NaOH) media | Cleavage of the acetamide bond to yield carboxylic acid and amine derivatives | |
| Halogenation | POCl₃ or PCl₅ | Conversion of carbonyl groups to chlorinated intermediates |
Key Findings :
-
Hydrolysis of the acetamide group under basic conditions produces 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid and 3,4-dimethylaniline .
-
Chlorination at the pyrazine ring’s C-4 position enhances electrophilicity for downstream coupling reactions.
Cycloaddition and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrazine system participates in cycloaddition reactions due to its conjugated π-system.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder reaction | Heat, dienophiles (e.g., maleic anhydride) | Formation of bicyclic adducts | |
| Ring-opening oxidation | H₂O₂, Fe catalysts | Conversion to pyrazine dicarboxylic acid derivatives |
Mechanistic Insight :
-
The electron-deficient pyrazine ring acts as a diene in Diels-Alder reactions, forming fused heterocycles.
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Oxidative ring-opening generates pyrazine-2,3-dicarboxylic acid , useful for further functionalization.
Cross-Coupling Reactions
The phenyl and dimethylphenyl substituents enable transition metal-catalyzed coupling.
| Reaction Type | Catalyst | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Arylation at the pyrazolo-pyrazine C-2 position | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Introduction of amine groups at aromatic rings |
Example :
-
Suzuki coupling with aryl boronic acids replaces the phenyl group at C-2, diversifying the compound’s aromatic profile.
Biological Activity-Driven Modifications
The compound’s bioactivity is enhanced through targeted modifications:
| Modification | Target | Effect | Source |
|---|---|---|---|
| Sulfonation | Pyrazine ring | Improved water solubility | |
| Esterification | Acetamide carbonyl | Enhanced membrane permeability |
Case Study :
-
Sulfonation at the pyrazine ring’s nitrogen increases solubility by 15-fold, critical for in vivo applications .
Redox Reactions
The pyrazolo-pyrazine core undergoes redox transformations under controlled conditions:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Conversion of carbonyl to alcohol | |
| Oxidation | KMnO₄, acidic conditions | Formation of quinone-like structures |
Structural Impact :
-
Reduction of the C-4 oxo group to a hydroxyl enhances hydrogen-bonding capacity.
Comparative Reactivity Table
A comparison with structurally related analogs highlights reactivity trends:
| Compound | Key Reactivity | Biological Relevance |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | Higher electrophilicity at chloro site | Improved kinase inhibition |
| N-(4-methoxyphenyl) analog | Enhanced solubility via methoxy group | Optimized for anti-inflammatory activity |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[1,5-a]pyrazin core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., Example 83 in ) in ring fusion and nitrogen positioning.
Substituent Variations
Table 1: Key Substituent Comparisons
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The acetamide NH and pyrazinone carbonyl groups provide hydrogen-bonding sites, similar to analogs in . However, steric hindrance from the dimethyl group may limit interactions with polar enzyme residues .
- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit longer half-lives due to fluorine’s metabolic resistance, whereas the target compound’s methyl groups may undergo faster oxidative metabolism .
Q & A
(Basic) What are common synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves condensation of pyrazolo[1,5-a]pyrazinone intermediates with α-chloroacetamide derivatives under reflux conditions. For example, similar compounds are synthesized via nucleophilic substitution using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) in polar aprotic solvents like DMF . Yield optimization strategies include:
- Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to balance reactivity and side reactions.
- Solvent selection : Using DMF or acetonitrile to enhance solubility and reaction kinetics.
- Catalyst use : Adding catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate substitution .
Reported yields for analogous reactions range from 60–72% .
(Basic) Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H NMR : Identifies proton environments, such as aromatic protons (δ 7.4–7.6 ppm) and NH signals (δ 10–13 ppm). Tautomeric forms (amine/imine) can split NH signals, requiring integration to determine ratios (e.g., 50:50 in related compounds) .
- X-ray crystallography : Resolves molecular conformation and crystal packing. For example, triclinic systems (space group P1) with unit cell parameters a = 7.17 Å, b = 10.70 Å, and c = 13.92 Å have been used for analogous pyrazolo-pyrazinones .
- Mass spectrometry : Confirms molecular weight via ESI-MS, with fragmentation patterns validating the acetamide and pyrazine moieties .
(Advanced) How can researchers address NMR data discrepancies caused by tautomerism?
Answer:
Tautomeric equilibria (e.g., amine vs. imine forms) lead to split NH signals or variable integration ratios. Methodological approaches include:
- Variable-temperature NMR : Cooling samples to slow tautomer interconversion, resolving distinct peaks .
- Computational modeling : Using DFT calculations to predict tautomer stability and assign NMR signals .
- Deuteration studies : Exchanging NH protons with deuterium to simplify spectra .
(Advanced) What strategies are used to evaluate biological activity and structure-activity relationships (SAR)?
Answer:
- Structural diversification : Introducing substituents (e.g., fluorobenzyl or methoxyphenyl groups) to probe electronic and steric effects on bioactivity .
- In vitro assays : Testing antioxidant activity via DPPH radical scavenging or antimicrobial activity via broth microdilution (MIC values). For example, pyrazolo-pyrazinones with electron-withdrawing groups show enhanced antioxidant capacity .
- Comparative SAR : Correlating substituent effects (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) with activity trends .
(Advanced) How can computational methods predict reactivity and optimize synthesis?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and identify low-energy pathways for heterocyclic ring formation .
- Machine learning : Training models on reaction databases to predict optimal conditions (solvent, catalyst) for pyrazolo-pyrazinone synthesis .
- Docking studies : Simulating ligand-receptor interactions to prioritize analogs for biological testing .
(Basic) How is X-ray crystallography used to confirm molecular conformation?
Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing. For example:
- Triclinic symmetry (P1) with α = 81.16°, β = 77.15°, and γ = 72.28° .
- Hydrogen bonding : NH···O interactions stabilize the pyrazinone ring, with bond distances ~2.8–3.0 Å .
- Disorder modeling : Refinement protocols (e.g., SHELXL) address positional disorder in flexible acetamide side chains .
(Advanced) How is regioselectivity controlled during heterocyclic ring formation?
Answer:
- Substituent directing : Electron-donating groups (e.g., methyl on pyrazole) favor nucleophilic attack at less hindered positions .
- Catalytic additives : Cu(I) or Pd catalysts promote cyclization at specific sites, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
- Solvent effects : Polar solvents stabilize transition states for 5-membered vs. 6-membered ring closure .
(Basic) What impurities commonly arise during synthesis, and how are they identified?
Answer:
- Byproducts : Unreacted α-chloroacetamide or dimerized intermediates.
- Detection methods :
(Advanced) What approaches enable isotopic labeling for pharmacokinetic studies?
Answer:
- Radiosynthesis : Incorporating ¹⁸F via nucleophilic substitution (e.g., using K¹⁸F/kryptofix complexes) for PET imaging analogs .
- Precursor design : Modifying pyrazolo-pyrazinones with tosyl or mesyl leaving groups for efficient isotopic exchange .
(Advanced) How is antioxidant activity analyzed and correlated with structural features?
Answer:
- DPPH assay : Measuring radical scavenging at 517 nm; IC₅₀ values <50 µM indicate potent activity .
- Electron-donating groups : Methoxy or hydroxyl substituents enhance antioxidant capacity by stabilizing radical intermediates .
- Comparative studies : Pyrazolo-pyrazinones with 3,4-dimethylphenyl groups show higher activity than chlorophenyl analogs due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
